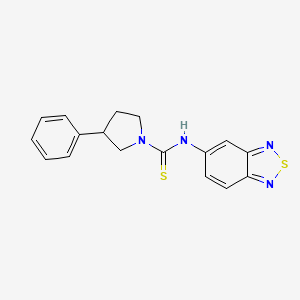
N-2,1,3-benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide
説明
N-2,1,3-Benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide represents a class of organic compounds known for their diverse chemical and physical properties, which make them valuable in various applications, including materials science and pharmaceuticals. These compounds typically feature benzothiadiazole as a core structure, known for its electron-accepting properties, and a pyrrolidinecarbothioamide moiety, which introduces flexibility and potential biological activity into the molecule.
Synthesis Analysis
The synthesis of similar benzothiadiazole derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, to attach various substituents to the benzothiadiazole core. For example, Akhtaruzzaman et al. (2002) describe the synthesis of 4,7-bis(n-pyridylethynyl)-2,1,3-benzothiadiazoles using the Sonogashira cross-coupling reaction, which could provide insights into potential synthetic routes for the target compound (Akhtaruzzaman et al., 2002).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are commonly employed to determine the molecular structure of benzothiadiazole derivatives. These techniques help elucidate the planarity of the molecule, the conjugation length, and the electron distribution, which are crucial for understanding the compound's electronic properties. For instance, Özdemir et al. (2015) employed these techniques to investigate the structure of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which could be analogous to structural studies on N-2,1,3-benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide (Özdemir et al., 2015).
Chemical Reactions and Properties
Benzothiadiazole derivatives participate in various chemical reactions, primarily due to the reactive nature of the benzothiadiazole ring and the functional groups attached to it. These reactions can include nucleophilic substitution, electrophilic addition, and cyclization reactions, which allow for the further functionalization of the molecule. The specific chemical reactions and properties would depend on the substituents present in the molecule.
Physical Properties Analysis
The physical properties of benzothiadiazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents attached to the core structure. These properties are important for the compound's application in material science and pharmaceuticals. For instance, the linear molecular structures with unusual columnar crystal structures reported by Akhtaruzzaman et al. (2002) indicate the potential for unique physical properties in similar compounds (Akhtaruzzaman et al., 2002).
科学的研究の応用
Synthesis and Pharmacological Activity
N-2,1,3-Benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide and related compounds have been synthesized for various pharmacological applications. For instance, derivatives of 1-carbothioamide-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazoles, including compounds structurally similar to N-2,1,3-benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide, have been investigated for anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Some showed potent anti-inflammatory activity with minimal ulcerogenic effect and lipid peroxidation compared to standard drugs like ibuprofen and flurbiprofen, alongside moderate antimicrobial activity against certain bacterial and fungal strains (Hussain & Kaushik, 2015).
Coordination Chemistry
The coordination chemistry of related compounds, particularly 2,5-dicarbothioamidopyrrole ligands, has been extensively studied. These studies include investigations with Cu(II) metal centers, leading to various structural formations and reactions. This research is significant for understanding the complexation and reactivity of such compounds, which can be critical for their potential applications in catalysis or material science (Karagiannidis et al., 2011).
Electrochromic Materials
Compounds like thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, have been explored as novel electron acceptors in electrochromics. This research highlights the potential of benzothiadiazole derivatives in developing new materials for electrochromic applications, owing to their favorable redox activity, stability, and fast switching times (Ming et al., 2015).
Crystal Structures and Complex Synthesis
The synthesis and structural analysis of related compounds, such as substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamide, provide insights into their molecular configurations and potential applications in material science and chemistry. The study of their palladium complexes, for example, has implications for catalysis and material design (Lawrence et al., 2015).
Cellular Imaging
Benzothiadiazole-based compounds have been developed for intracellular pH imaging, especially targeting mitochondria. This application is critical for biological and medical research, where accurate and sensitive detection of intracellular conditions is crucial (Han et al., 2017).
Antitumor Activities
Studies on benzothiazoles, including derivatives like N-2,1,3-benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide, have shown antitumor activities. These compounds target various cancer cell lines, offering new avenues for cancer treatment research (Bradshaw & Westwell, 2004).
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3-phenylpyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S2/c22-17(18-14-6-7-15-16(10-14)20-23-19-15)21-9-8-13(11-21)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHNWMOCBOEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=S)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



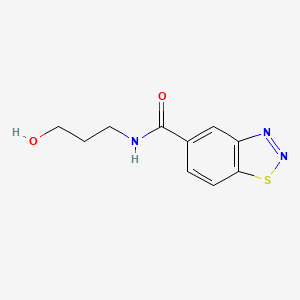
![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)
![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 3-nitrobenzoate](/img/structure/B4008281.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4008319.png)
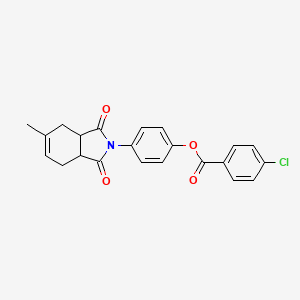
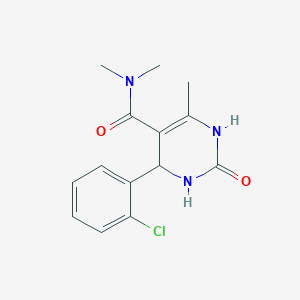
![3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4008343.png)
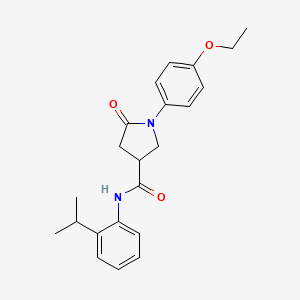
![4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4008359.png)